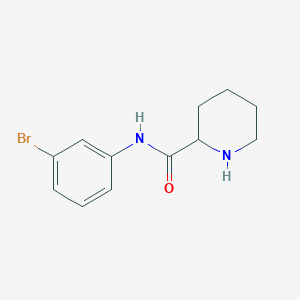
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in rats. It has also been shown to reduce seizures in mice. Additionally, this compound has been shown to improve motor function in rats with Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potential as a treatment for various neurological disorders. Additionally, this compound has shown anti-inflammatory and analgesic effects, making it useful in the study of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Orientations Futures
There are several future directions for the study of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One direction is to further explore its potential as a treatment for neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, this compound could be modified to create more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using various methods. One method involves the reaction of 2-chlorobenzonitrile with thiourea in the presence of a base to form 2-(2-chlorophenyl)thiourea. This compound is then reacted with ethyl bromoacetate in the presence of a base to form 2-(2-chlorophenyl)sulfanyl-1-ethylpyrrolidine-1-one. Finally, the ethyl group is replaced with a methyl group using methyl iodide in the presence of a base to form 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential in scientific research applications. One study showed that this compound has anti-inflammatory and analgesic effects in rats. Another study showed that this compound has anticonvulsant effects in mice. Additionally, this compound has shown potential as a treatment for Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRAUGGTKRGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




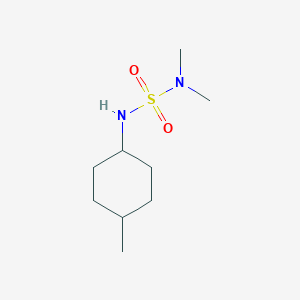
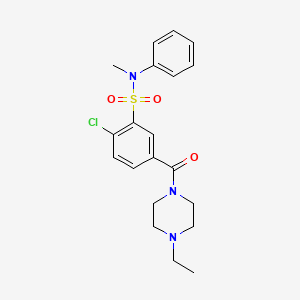
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)
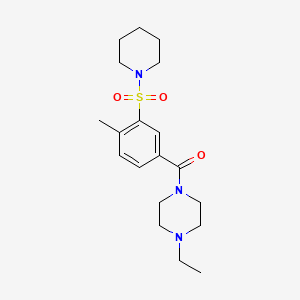
![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)
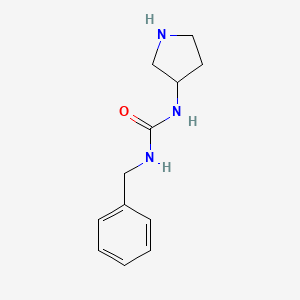

![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
